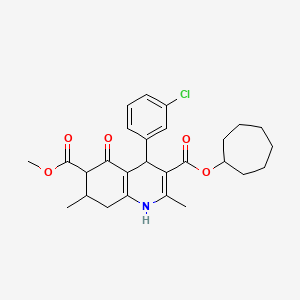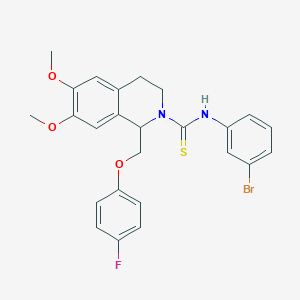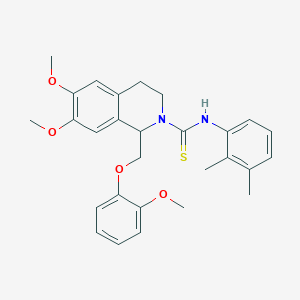![molecular formula C16H20N4O3 B14997972 3-(furan-2-yl)-N'-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B14997972.png)
3-(furan-2-yl)-N'-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a carbohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 4-methylcyclohexanone to form the corresponding hydrazone. Finally, the hydrazone undergoes cyclization with 1H-pyrazole-5-carboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and pyrazole rings can participate in π-π stacking interactions, while the carbohydrazide group can form hydrogen bonds with amino acid residues in the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbohydrazide: Lacks the pyrazole ring and the cyclohexyl group.
1H-pyrazole-5-carbohydrazide: Lacks the furan ring and the cyclohexyl group.
4-methylcyclohexanone: Lacks the furan and pyrazole rings and the carbohydrazide group.
Uniqueness
3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazole rings, along with the carbohydrazide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H20N4O3 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
5-(furan-2-yl)-N'-(4-methylcyclohexanecarbonyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C16H20N4O3/c1-10-4-6-11(7-5-10)15(21)19-20-16(22)13-9-12(17-18-13)14-3-2-8-23-14/h2-3,8-11H,4-7H2,1H3,(H,17,18)(H,19,21)(H,20,22) |
Clé InChI |
DYDRMWHLIKTNAW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C(=O)NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Solubilité |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(2-oxo-4-phenyl-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B14997902.png)

![2-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-5-methoxybenzamide](/img/structure/B14997909.png)

![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14997920.png)
![2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide](/img/structure/B14997921.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14997929.png)
![Nalpha-[(4-methylcyclohexyl)carbonyl]-N-[2-(4-sulfamoylphenyl)ethyl]tryptophanamide](/img/structure/B14997930.png)
![1-(3-Methoxyphenyl)-3-[2-(2-methyl-1H-indol-3-YL)ethyl]-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B14997937.png)
![N-(4-bromophenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B14997952.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14997954.png)


![N-(5-chloro-2-hydroxyphenyl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B14997990.png)
